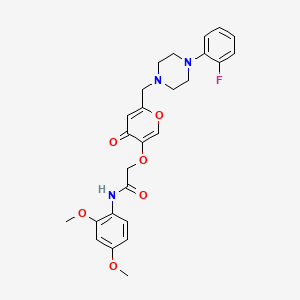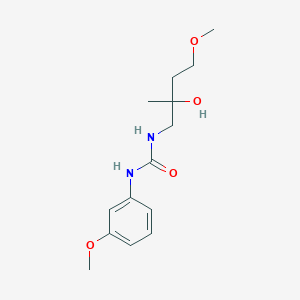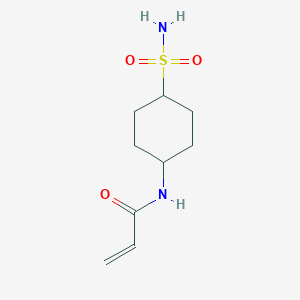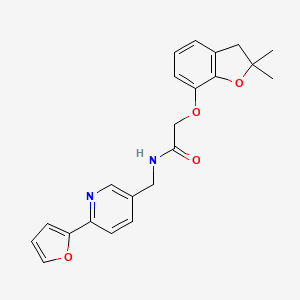![molecular formula C19H16Cl2N2O3 B2953278 (Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide CAS No. 444179-98-0](/img/structure/B2953278.png)
(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a key regulator of cell growth, differentiation, and survival.
Mécanisme D'action
(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of EGFR autophosphorylation, the downregulation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, and the induction of apoptosis in cancer cells. In addition, this compound has been found to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide is its high potency and specificity for EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on (Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide, including the development of more potent and selective EGFR inhibitors, the investigation of the mechanisms of resistance to EGFR inhibitors in cancer cells, and the exploration of combination therapies that target multiple signaling pathways. In addition, the use of this compound as a tool for studying EGFR signaling in non-cancer contexts, such as wound healing and tissue regeneration, may also be of interest.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in cancer research. Its high potency and specificity for EGFR make it a valuable tool for studying the role of this receptor in cancer biology. Further research is needed to fully understand the mechanisms of action and potential limitations of this compound, as well as to explore its potential for use in combination therapies and non-cancer contexts.
Méthodes De Synthèse
(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-(3,4-dichlorobenzyloxy)-3-ethoxyphenol with 2-cyano-3-bromoacrylamide in the presence of a palladium catalyst. The resulting intermediate can then be converted to this compound through a series of steps involving reduction and deprotection.
Applications De Recherche Scientifique
(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide has been extensively studied for its potential applications in cancer research, particularly in the treatment of tumors that overexpress EGFR. This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and has been found to be effective against a variety of tumor types, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-25-18-9-12(7-14(10-22)19(23)24)4-6-17(18)26-11-13-3-5-15(20)16(21)8-13/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYSOIQGJRHPP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[3-(2-methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2953205.png)
![N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953207.png)

![tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2953209.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2953212.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953215.png)

![(Z)-2-(2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2953217.png)